molecular formula C8H9BrN2 B1439035 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 944709-52-8

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1439035
CAS No.: 944709-52-8
M. Wt: 213.07 g/mol
InChI Key: WCQIWZONSZRNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQIWZONSZRNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653326
Record name 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-52-8
Record name 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 944709-52-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique bicyclic structure, combining a pyridine ring with a saturated piperidine ring, provides a three-dimensional framework that is attractive for designing molecules with specific pharmacological profiles. The presence of a bromine atom at the 2-position of the pyridine ring offers a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a "privileged scaffold," meaning it is a structural motif that is recurrent in biologically active compounds. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as HIV-1 integrase allosteric inhibitors and as retinoid-related orphan receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases.[1] Furthermore, the broader naphthyridine class of compounds is known for a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[2] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, offering practical insights for its application in research and development.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of a compound is fundamental for its effective use in research. The key data for 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine are summarized below.

PropertyValueSource
CAS Number 944709-52-8[3]
Molecular Formula C₈H₉BrN₂[3]
Molecular Weight 213.07 g/mol [3]
Appearance Not specified in literature; likely a solid-
Melting Point Not specified in literature-
Boiling Point Not specified in literature-
Solubility Not specified in literature-
Storage Inert atmosphere, 2-8°C[3]

Safety Information:

According to supplier safety data, 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3]

Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

An alternative and well-documented approach is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which was developed for the synthesis of the potent RORγt inverse agonist TAK-828F.[1] This multi-step synthesis highlights key transformations that are broadly applicable for creating derivatives of this scaffold.

Tetrahydronaphthyridine_Scaffold_Synthesis start Substituted Pyridine Precursor step1 Multi-step transformation to 2-vinyl-3-acylpyridine intermediate start->step1 step2 One-pot cyclization and amination (mediated by ammonia) step1->step2 step3 Enantioselective transfer hydrogenation step2->step3 end 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold step3->end

Caption: General synthetic strategy for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Plausible Synthetic Routes to 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Based on established synthetic methodologies for analogous heterocyclic systems, two primary strategies can be proposed for the synthesis of the title compound.

Electrophilic Bromination of the Tetrahydronaphthyridine Core

A direct approach would involve the electrophilic bromination of the pre-formed 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich aromatic and heteroaromatic rings.

Hypothetical Protocol:

  • Dissolution: Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridine in a suitable aprotic solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN).

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.0-1.2 equivalents) in the same solvent at room temperature. The reaction may be sensitive to light, so it is advisable to protect the reaction vessel from light.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

The rationale behind this approach is the activation of the pyridine ring by the electron-donating character of the fused saturated piperidine ring, which should direct the electrophilic substitution to the 2- or 4-position. Steric hindrance may favor substitution at the 2-position.

Sandmeyer Reaction from the Corresponding Amino Precursor

An alternative strategy involves the synthesis of 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine, followed by a Sandmeyer reaction to introduce the bromo substituent. This is a classic and reliable method for the introduction of halogens onto aromatic rings.

Sandmeyer_Reaction_Workflow start 2-Amino-5,6,7,8-tetrahydro- 1,6-naphthyridine diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, HBr) diazotization->sandmeyer end 2-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine sandmeyer->end Cross_Coupling_Reactions start 2-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) start->buchwald C-N bond formation sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira C-C bond formation product_suzuki 2-Aryl-5,6,7,8-tetrahydro- 1,6-naphthyridine suzuki->product_suzuki product_buchwald 2-Amino-5,6,7,8-tetrahydro- 1,6-naphthyridine Derivatives buchwald->product_buchwald product_sonogashira 2-Alkynyl-5,6,7,8-tetrahydro- 1,6-naphthyridine sonogashira->product_sonogashira

Sources

An In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry.[1][2][3] Derivatives of this structure have been explored for a range of therapeutic applications, owing to their unique three-dimensional architecture which allows for precise interaction with biological targets. The introduction of a bromine atom at the 2-position creates a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. A thorough understanding of the structural and electronic properties of these molecules is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed exploration of the 13C NMR data for 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives, offering insights into spectral interpretation, experimental design, and data analysis.

Core Principles of 13C NMR for Heterocyclic Systems

13C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment. In the context of 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, several key factors influence the 13C NMR spectrum:

  • Hybridization: Aromatic carbons (sp2) in the pyridyl ring will resonate at a significantly different frequency (downfield) compared to the aliphatic carbons (sp3) of the tetrahydro portion of the molecule.[4][5]

  • Electronegativity: The nitrogen atoms within the naphthyridine ring system are more electronegative than carbon, leading to a deshielding effect on adjacent carbons and causing their signals to appear at a higher chemical shift.

  • Substituent Effects: The bromine atom at the C-2 position will have a notable impact on the chemical shifts of the carbons in the pyridine ring. Its electron-withdrawing nature through induction and its resonance effects will alter the electron density distribution.

  • Aromaticity: The carbons of the pyridine ring (C-2, C-3, C-4, C-4a, and C-8a) will exhibit chemical shifts in the aromatic region, typically between 110 and 160 ppm.[4]

Predicted 13C NMR Chemical Shifts for 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

cluster_0 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine C2 C2-Br C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a N6 N6 C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2

Caption: Numbering of the 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine core.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2~145-155Attached to an electronegative nitrogen and a bromine atom, leading to significant deshielding. The direct attachment of bromine typically causes a downfield shift.
C-3~120-130In a typical aromatic region for a carbon adjacent to a substituted carbon.
C-4~135-145Aromatic CH, its chemical shift will be influenced by the nitrogen at position 1.
C-4a~140-150A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen (N1) and the aromatic system. Quaternary carbons often show weaker signals.[4]
C-5~45-55Aliphatic carbon adjacent to a nitrogen atom (N6), resulting in a downfield shift compared to a standard alkane.
C-7~25-35Aliphatic carbon, expected to be in a typical alkane region but slightly influenced by the proximity of the N6 nitrogen.
C-8~20-30Aliphatic carbon adjacent to the aromatic ring system.
C-8a~150-160A quaternary carbon at the ring fusion, deshielded by two adjacent nitrogen atoms (N1 and implicitly by N6's influence on the ring system). This is expected to be one of the most downfield signals. Quaternary carbons often show weaker signals.[4]

Experimental Protocols for 13C NMR Data Acquisition

A self-validating system for acquiring high-quality 13C NMR data is crucial for unambiguous structure elucidation.

Step 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with different solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Note that solvent choice can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1] Modern spectrometers can also reference the residual solvent peak.

Step 2: 1D 13C NMR Acquisition
  • Spectrometer Setup: Tune and shim the spectrometer for the 13C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient. For quantitative analysis of quaternary carbons, a longer delay may be necessary.

    • Number of Scans: 13C is a low-abundance nucleus, so a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

Step 3: Advanced NMR Experiments for Spectral Assignment

For unambiguous assignment of each carbon signal, especially in complex derivatives, 2D NMR experiments are indispensable.[6]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary). DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. DEPT-90 will only show CH signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is extremely powerful for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning quaternary carbons and for piecing together the carbon skeleton.

Workflow for Structure Elucidation

cluster_workflow NMR Data Analysis Workflow A Acquire 1D 13C NMR B Acquire DEPT-135/90 A->B Determine Multiplicity F Assign Protonated Carbons B->F C Acquire 1H NMR D Acquire HSQC C->D Direct C-H Correlation D->F E Acquire HMBC G Assign Quaternary Carbons E->G Long-range C-H Correlations F->G H Final Structure Verification G->H

Caption: Workflow for the structural elucidation of derivatives.

Influence of Substituents on 13C NMR Spectra

When modifying the 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine core, the 13C NMR spectrum will change in predictable ways.

  • Substitution on the Pyridine Ring: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) will generally cause an upfield shift (lower ppm) of the ortho and para carbons, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause a downfield shift (higher ppm).

  • Substitution on the Tetrahydro Ring (N-6): Alkylation or acylation at the N-6 position will primarily affect the chemical shifts of the adjacent carbons, C-5 and C-7. The nature of the substituent will determine the extent and direction of the shift. For example, acylation will introduce a carbonyl group, which itself will have a characteristic signal around 170 ppm, and will deshield the adjacent carbons.

Conclusion

13C NMR spectroscopy is an essential tool for the characterization of 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. A systematic approach, combining 1D and 2D NMR techniques, allows for the complete and unambiguous assignment of all carbon signals. This detailed structural information is critical for confirming the identity and purity of synthesized compounds, which is a fundamental requirement in the rigorous process of drug development. The principles and methodologies outlined in this guide provide a robust framework for researchers working with this important class of heterocyclic compounds.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • 13-C NMR Chemical Shift Table. [Link]

  • Wiley-VCH. (2008). Supporting Information. [Link]

  • Barbu, E., Wolff, J. J., Bolocan, I., & Cuiban, F. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(9), 956-963. [Link]

  • Fallan, C., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 698. [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(24), 16175–16185. [Link]

  • González-Lara, Z., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Canadian Science Publishing. (1974). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(5), 844-848. [Link]

  • Springer. (2023). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a novel and reusable nanocatalyst. Journal of the Iranian Chemical Society. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][4][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

Sources

Reactivity of the bromine atom in 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Authored by: A Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic structure prominently featured in modern medicinal chemistry. Its derivatives have demonstrated significant potential in various therapeutic areas, including as antivirals and immunomodulators.[1][2] The strategic functionalization of this core is paramount for drug discovery efforts, and the 2-bromo derivative serves as a uniquely versatile and indispensable building block. This guide provides an in-depth analysis of the reactivity of the bromine atom at the C2 position, focusing on the mechanistic principles and practical applications of the most critical transformations. We will explore the causality behind experimental choices for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and touch upon other potential transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

The title compound is a bicyclic heteroaromatic system featuring a pyridine ring fused to a tetrahydropyridine ring. The bromine atom is positioned on the electron-deficient pyridine ring, a placement that defines its chemical behavior. This strategic halogenation renders the C2 position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic organic chemistry.

The value of this scaffold is underscored by its presence in numerous biologically active agents. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine are being investigated as potent HIV-1 integrase allosteric site inhibitors, a key target in antiviral therapy.[1] Furthermore, an asymmetric synthesis of this core scaffold was pivotal in the development of TAK-828F, a potent inverse agonist for the retinoid-related orphan receptor γt (RORγt), which is crucial for treating autoimmune diseases.[2][3] The ability to readily and selectively modify the C2 position via the bromo-intermediate is therefore a critical enabler for generating molecular diversity and optimizing pharmacological properties in drug discovery campaigns.[4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

The primary utility of the C2-bromine atom lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-determining in the catalytic cycle. We will now examine the three most significant coupling reactions in detail.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures, which are prevalent in pharmaceutical compounds.[5][6] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]

The catalytic cycle is a well-established, three-stage process: oxidative addition, transmetalation, and reductive elimination. The choice of base is critical; it activates the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Br Naphthyridine-Br Ar-Br->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) (Transmetalation Intermediate) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R'(L2) Transmetalation B(OR)2R' R'-B(OH)2 Borate [R'-B(OH)3]⁻ B(OR)2R'->Borate Base Base (e.g., Na2CO3) Base->Borate Borate->Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Naphthyridine-R' (Product) Ar-Pd(II)-R'(L2)->Ar-R' Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) (Oxidative Addition Intermediate) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition Ar-Br Naphthyridine-Br Ar-Br->Ar-Pd(II)-Br(L) AmidoComplex [Ar-Pd(II)-NR2(L)] (Amido Complex) Ar-Pd(II)-Br(L)->AmidoComplex Amine Binding & Deprotonation R2NH R₂NH R2NH->AmidoComplex Base Base (e.g., NaOtBu) Base->AmidoComplex AmidoComplex->Pd(0)L Reductive Elimination Ar-NR2 Naphthyridine-NR₂ (Product) AmidoComplex->Ar-NR2 Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR' Product Ar-Pd(II)-C≡CR'(L2)->Ar-C≡CR' Cu(I)Br Cu(I)Br Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)Br->Cu(I)-C≡CR' Acetylide Formation Cu(I)-C≡CR'->Ar-Pd(II)-C≡CR'(L2) Cu(I)-C≡CR'->Cu(I)Br Regeneration Ar-Br Naphthyridine-Br Ar-Br->Ar-Pd(II)-Br(L2) R'-C≡CH Terminal Alkyne R'-C≡CH->Cu(I)-C≡CR' Base Amine Base Base->Cu(I)-C≡CR'

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged motif in medicinal chemistry, and its functionalization is of paramount importance in drug discovery. This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering a robust framework for the synthesis of diverse derivatives. The protocols are designed to be self-validating, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure high efficiency and reproducibility.

Introduction: The Significance of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core and its derivatives are of significant interest to researchers in drug development due to their presence in a wide array of biologically active compounds.[1][2] The unique three-dimensional structure of this saturated heterocyclic system often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when compared to its fully aromatic counterpart. The nitrogen atoms in the ring system provide handles for modulating physicochemical properties and for establishing key interactions with biological targets. Consequently, the development of efficient and versatile synthetic methodologies for the derivatization of this scaffold is a key objective in contemporary medicinal chemistry.[3]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in a highly predictable and functional group-tolerant manner.[3][4] The strategic placement of a bromine atom at the 2-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring provides a versatile handle for introducing a wide range of molecular fragments through these transformative reactions.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that have revolutionized the art of molecule-building.[4] These reactions generally proceed through a common catalytic cycle, which is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) species. This is followed by a transmetalation step with a suitable organometallic reagent (in the case of Suzuki, Stille, and related couplings) or coordination of and reaction with an amine or olefin (for Buchwald-Hartwig and Heck reactions, respectively). The cycle is completed by a reductive elimination step, which forms the desired product and regenerates the active palladium(0) catalyst.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (or coordination) PdII->Transmetal R'-M PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

The choice of the palladium precursor, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the nature of the substrates. For electron-rich and sterically hindered heteroaromatic halides like 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, the use of electron-rich and bulky phosphine ligands is often essential to promote the oxidative addition and reductive elimination steps.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[5] This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl-aryl structures.

Causality Behind Experimental Choices
  • Catalyst and Ligand: For heteroaromatic bromides, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos are often employed.[5][6] These ligands facilitate the oxidative addition of the C-Br bond to the palladium center and promote the subsequent reductive elimination.

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.[7]

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an arylboronic acid with 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100Good to Excellent
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O85Moderate to Good
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O110Good to Excellent

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9][10] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.[11]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of ligand is crucial in Buchwald-Hartwig amination.[12] Sterically hindered and electron-rich phosphine ligands, such as Josiphos or BrettPhos, are often necessary to facilitate the challenging C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed to prevent unwanted side reactions.

Detailed Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Josiphos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk tube. Add the Pd₂(dba)₃ and Josiphos ligand, followed by the 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and the amine.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture with stirring at 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13][14][15] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors in organic synthesis.[16][17]

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The reaction is often carried out in a solvent like THF or DMF, with the amine base also serving as a co-solvent.

Detailed Protocol for Sonogashira Coupling

This is a representative protocol for the Sonogashira coupling of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by Et₃N and the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

Heck Reaction: Vinylation of Heteroaryl Halides

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[18][19][20] It is a powerful tool for the synthesis of substituted alkenes.[21][22]

Causality Behind Experimental Choices
  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for the Heck reaction.[21]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃), are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: An inorganic or organic base, such as Na₂CO₃, K₂CO₃, or Et₃N, is required to neutralize the hydrogen halide formed during the reaction.[21]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Detailed Protocol for Heck Reaction

The following is a general protocol for the Heck reaction with 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous DMF

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a sealed tube, add 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous DMF and the alkene.

  • Reaction: Seal the tube tightly and heat the mixture with stirring at 100-140 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Experimental Workflow and Logic

The successful execution of these cross-coupling reactions relies on a systematic and logical workflow.

Experimental Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A logical workflow for performing palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine provides a powerful and versatile platform for the synthesis of a diverse range of functionalized molecules. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently construct new C-C and C-N bonds, enabling the exploration of novel chemical space in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in these fields.

References

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Li, J., et al. (2007). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 48(47), 8305-8308.
  • Checca, S., et al. (2006). C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews, 106(7), 2655-2700.
  • Uemura, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10548-10558.
  • Yasar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659.
  • RSC Publishing. (2019). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Retrieved from [Link]

  • Yasar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved from [Link]

  • Surana, S., et al. (2007). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds.
  • RSC Publishing. (2018). Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of functionalized tetrahydrodibenzo[b,g][23]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • YouTube. (2015). Heck reaction. Retrieved from [Link]

  • PubMed. (2007). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. "Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, and the 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as one such valuable structure.[1][2] Its inherent conformational rigidity, combined with its three-dimensional character and hydrogen bonding capabilities, makes it an ideal platform for the development of novel therapeutics.

Derivatives of this scaffold have demonstrated significant potential across a range of therapeutic areas. For instance, they have been investigated as potent HIV-1 integrase allosteric inhibitors, CXCR4 antagonists for inflammatory diseases, and retinoid-related orphan receptor γt (RORγt) inverse agonists for autoimmune disorders.[3][4][5] The strategic importance of this scaffold, therefore, necessitates robust and versatile synthetic methodologies to explore its chemical space comprehensively. This is where the principles of combinatorial chemistry, powered by versatile building blocks, become indispensable.[6][7]

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a cornerstone building block for generating vast libraries of novel compounds based on this privileged scaffold. The bromine atom at the 2-position of the pyridinoid ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and rapid introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine in combinatorial library synthesis. We will detail the synthesis of the core building block and provide field-proven protocols for its diversification through key cross-coupling reactions.

Synthesis of the Core Building Block: 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Part 1: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine

The parent scaffold can be efficiently synthesized via cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles, often promoted by microwave irradiation.[8] This method provides a reliable entry point to the core structure.

Part 2: Proposed Protocol for Bromination

The introduction of a bromine atom at the 2-position can be achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich heterocyclic systems. The following protocol is adapted from established procedures for the bromination of similar scaffolds, such as 2-aminopyridine and tetrahydroquinolines.[9][10]

Protocol 1: Proposed Synthesis of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

  • Reaction Scheme:

    • 5,6,7,8-tetrahydro-1,6-naphthyridine + NBS → 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

  • Materials:

    • 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile (or Dichloromethane)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

      • Causality Note: The pyridine ring is activated towards electrophilic substitution. The 2-position is electronically favored for substitution. Performing the reaction at low temperature helps to control the reaction rate and minimize the formation of di-brominated byproducts.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Application in Combinatorial Library Synthesis

The true power of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is realized in its application as a versatile scaffold for combinatorial chemistry. Through a series of well-established palladium-catalyzed cross-coupling reactions, a single starting material can be elaborated into a diverse library of analogues.

G cluster_start Core Building Block cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_library Diverse Chemical Library start 2-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki Aryl/Vinyl Boronic Acids buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Amines sonogashira Sonogashira (C-C Bond Formation) start->sonogashira Terminal Alkynes aryl 2-Aryl Derivatives suzuki->aryl amino 2-Amino Derivatives buchwald->amino alkynyl 2-Alkynyl Derivatives sonogashira->alkynyl

Caption: Combinatorial diversification of the core scaffold.

Detailed Protocols for Cross-Coupling Reactions

The following protocols are model procedures adapted from highly successful cross-coupling reactions on analogous 2-bromopyridine systems.[11][12] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the scaffold and a wide variety of aryl and heteroaryl boronic acids or esters.

  • Reaction Scheme:

    • 2-Bromo-THN + R-B(OH)₂ → 2-R-THN (where THN = 5,6,7,8-tetrahydro-1,6-naphthyridine)

  • Materials:

    • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Procedure:

    • To a reaction vessel, add 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, the boronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (e.g., Dioxane:Water 4:1).

    • Add the palladium catalyst under the inert atmosphere.

      • Causality Note: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[5]

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃Cs₂CO₃
Solvent Dioxane/H₂OToluene/EtOH/H₂O
Temperature 90 °C85 °C
Typical Substrates Phenylboronic acid, Thiopheneboronic acidPyridineboronic acid, Indoleboronic acid

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the coupling of a wide range of primary and secondary amines to the scaffold, introducing key pharmacophoric groups.

  • Reaction Scheme:

    • 2-Bromo-THN + R¹R²NH → 2-(NR¹R²)-THN

  • Materials:

    • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)

    • Amine (1.2 - 2.0 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine and then 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

      • Causality Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.

    • Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify the residue by column chromatography.

ParameterCondition 1Condition 2
Catalyst System Pd₂(dba)₃ / XantphosPd(OAc)₂ / BINAP
Base NaOt-BuK₃PO₄
Solvent Toluene1,4-Dioxane
Temperature 110 °C100 °C
Typical Substrates Anilines, BenzylaminesMorpholine, Piperazine derivatives

Table 2: Representative conditions for Buchwald-Hartwig amination.

Protocol 4: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction is the method of choice for introducing terminal alkynes, which are versatile functional groups for further derivatization or as structural elements themselves.[10]

  • Reaction Scheme:

    • 2-Bromo-THN + H-C≡C-R → 2-(C≡C-R)-THN

  • Materials:

    • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)

    • Terminal alkyne (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) iodide (CuI) (co-catalyst, 2-5 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and the terminal alkyne in the anhydrous solvent, add the base.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst and CuI under an inert atmosphere.

      • Causality Note: The copper(I) co-catalyst is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle and allowing the reaction to proceed under milder conditions than copper-free variants.[1]

    • Stir the reaction at room temperature to 60 °C for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterCondition 1Condition 2 (Copper-Free)
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / SPhos
Base TriethylamineK₂CO₃
Solvent THFDMF
Temperature Room Temperature80 °C
Typical Substrates Phenylacetylene, TrimethylsilylacetylenePropargyl alcohol, 1-Hexyne

Table 3: Representative conditions for Sonogashira coupling.

Experimental Workflow for Library Generation

The generation of a combinatorial library from 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine can be streamlined using parallel synthesis techniques.

workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_analysis Purification & Analysis start Synthesize & Purify 2-Bromo-THN array Array Starting Material in Reaction Vials start->array reagents Add Diverse Building Blocks (Boronic Acids, Amines, etc.) & Reaction Cocktails array->reagents reaction Parallel Reaction (Heating & Agitation) reagents->reaction workup Parallel Work-up & Purification (e.g., SPE, Prep-HPLC) reaction->workup analysis Characterization (LC-MS, NMR) & Library Plating workup->analysis end end analysis->end High-Throughput Screening

Caption: Workflow for parallel library synthesis.

Conclusion

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a high-value, versatile building block for combinatorial chemistry and drug discovery. Its strategic bromination allows for the application of powerful and reliable palladium-catalyzed cross-coupling reactions to generate large, diverse libraries of compounds. The protocols and workflows detailed in these notes provide a solid foundation for researchers to leverage this privileged scaffold in their quest for novel and effective therapeutics. The inherent modularity of this approach ensures that the chemical space around the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be explored with exceptional efficiency, accelerating the journey from hit identification to lead optimization.

References

  • Boga, C., Cino, S., & Ballestri, M. (2009). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 11(4), 652-657. [Link]

  • Frutos, R. P., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11345-11357. [Link]

  • Li, Y., et al. (2019). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 17(3), 566-570. [Link]

  • Che, C., & Aponick, A. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Organic Letters, 9(5), 737-740. [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 111(3), 2091-2137. [Link]

  • Marco-Contelles, J. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Miller, S. J., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4148-4166. [Link]

  • Cuesta, J., & de la Torre, M. C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed N-heterocyclic carbene ligands in the Suzuki-Miyaura cross-coupling reaction. RSC Advances, 10(42), 25131-25178. [Link]

  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal and Organic Chemistry, 7(6), 275-276. [Link]

  • Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1575, 1-27. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2018(48), 6939-6948. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted tetrahydronaphthyridines. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic scaffolds. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development endeavors. Tetrahydronaphthyridines are a class of bicyclic compounds containing a pyridine ring fused to a tetrahydropyridine ring. There are several isomers depending on the position of the nitrogen atoms and the fusion of the rings. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[1][2]

Troubleshooting Guide: Navigating Common Side Reactions

This section is designed to help you identify and resolve specific issues that may arise during the synthesis of substituted tetrahydronaphthyridines. Each entry details a common problem, its underlying cause, and provides actionable solutions and preventative measures.

The Pictet-Spengler Reaction: Regioisomer Formation and Poor Yields

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydropyridine ring of tetrahydronaphthyridines, typically by reacting a suitable aminoethylpyridine with an aldehyde or ketone under acidic conditions.[3][4]

Problem: Low or no yield of the desired tetrahydronaphthyridine.

  • Causality: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the pyridine ring. If the pyridine ring is not sufficiently activated by electron-donating groups (EDGs), the intramolecular electrophilic aromatic substitution step will be slow or may not occur at all, leading to poor yields.[3]

  • Troubleshooting & Prevention:

    • Substrate Selection: Whenever possible, choose starting materials with electron-donating substituents (e.g., alkoxy, alkyl groups) on the pyridine ring to enhance its nucleophilicity.

    • Reaction Conditions: For less reactive substrates, harsher conditions such as higher temperatures and stronger acids (e.g., trifluoroacetic acid) may be necessary. However, be aware that this can sometimes lead to increased side product formation.[5] A careful optimization of reaction time and temperature is crucial to balance reactivity with the potential for degradation.[5]

    • Alternative Catalysts: Consider using Lewis acids such as BF₃·OEt₂ as an alternative to protic acids, as they can sometimes promote the reaction under milder conditions.

Problem: Formation of an undesired regioisomer.

  • Causality: When the pyridine ring has multiple activated positions, the cyclization can occur at more than one site, leading to a mixture of regioisomers. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the pyridine ring.[6]

  • Troubleshooting & Prevention:

    • Blocking Groups: If a specific regioisomer is desired, consider using a temporary blocking group on the undesired reactive site of the pyridine ring. This group can be removed in a subsequent step.

    • Reaction Optimization: The choice of acid catalyst and solvent can influence the regioselectivity.[3] Experiment with different acids (e.g., HCl, H₂SO₄, TFA) and solvents of varying polarity to optimize the formation of the desired isomer. Aprotic solvents sometimes offer better yields and selectivity compared to protic solvents.[4]

Experimental Protocol: General Procedure for the Pictet-Spengler Synthesis of a Tetrahydronaphthyridine Derivative

  • Reaction Setup: To a solution of the aminoethylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile), add the aldehyde or ketone (1.1 eq).

  • Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC). Heating may be required for less reactive substrates.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydronaphthyridine.[6]

The Bischler-Napieralski Reaction: Formation of Styrene Byproducts

The Bischler-Napieralski reaction is another common method for synthesizing the dihydroisoquinoline core, which can be a precursor to tetrahydronaphthyridines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[7][8]

Problem: Formation of a significant amount of a styrene-type byproduct.

  • Causality: A major side reaction in the Bischler-Napieralski cyclization is the retro-Ritter reaction. This occurs when the intermediate nitrilium ion undergoes elimination instead of the desired intramolecular electrophilic substitution, leading to the formation of a styrene derivative. This side reaction is particularly favored when the resulting styrene is part of a conjugated system.[9][10]

  • Troubleshooting & Prevention:

    • Solvent Choice: Using the corresponding nitrile as the solvent can help to suppress the retro-Ritter reaction by shifting the equilibrium away from the elimination product.[9][10]

    • Alternative Reagents: Employing oxalyl chloride instead of POCl₃ can lead to the formation of an N-acyliminium intermediate, which is less prone to elimination.[10] Other dehydrating agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride (Tf₂O) can also be explored, as the choice of reagent can influence the reaction pathway.[7][8]

    • Temperature Control: Carefully controlling the reaction temperature can help to minimize the formation of the styrene byproduct. Running the reaction at the lowest effective temperature is generally recommended.

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: Add the dehydrating agent (e.g., POCl₃, 2.0-5.0 eq) dropwise at 0 °C.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide or ammonia to a pH of 8-9. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Aza-Diels-Alder Reaction: Controlling Regioselectivity

The aza-Diels-Alder reaction provides a powerful means of constructing the tetrahydropyridine ring of tetrahydronaphthyridines by reacting an azadiene with a dienophile.[11] However, controlling the regioselectivity can be a significant challenge.

Problem: Formation of a mixture of regioisomers.

  • Causality: When using unsymmetrical dienes and dienophiles, the cycloaddition can proceed in two different orientations, leading to the formation of regioisomers. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.[12]

  • Troubleshooting & Prevention:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly influence the regioselectivity of the aza-Diels-Alder reaction.[13] The Lewis acid coordinates to the dienophile, altering its electronic properties and favoring one transition state over the other. Experiment with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) to optimize the formation of the desired regioisomer.[14]

    • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can also impact the regioselectivity.[15] A systematic screening of solvents with different properties is recommended.

    • Substituent Effects: The electronic nature of the substituents on both the azadiene and the dienophile plays a crucial role. Electron-withdrawing groups on the dienophile and electron-donating groups on the azadiene (inverse-electron-demand Diels-Alder) can enhance both reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: My tetrahydronaphthyridine product is a basic compound and streaks on the silica gel TLC plate. How can I get a clean separation?

A1: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of the stationary phase. To resolve this, you can:

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to your TLC developing solvent and your column chromatography eluent. This will neutralize the acidic sites on the silica gel and lead to better spot shape and separation.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography. Reversed-phase chromatography (C18 silica) can also be an effective alternative for purifying polar basic compounds.

Q2: I have a mixture of regioisomers that are difficult to separate by column chromatography. What other purification techniques can I try?

A2: If standard column chromatography is ineffective, you can explore the following options:

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, Prep-TLC can provide higher resolution than column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC are powerful techniques for separating closely related isomers. Chiral HPLC can be used for the separation of enantiomers.

  • Crystallization: If your desired isomer is a solid, fractional crystallization can be a highly effective method for purification. Experiment with different solvent systems to find conditions that selectively crystallize the desired product.

Q3: How can I use NMR spectroscopy to distinguish between different regioisomers of my tetrahydronaphthyridine product?

A3: ¹H NMR spectroscopy is a powerful tool for distinguishing between regioisomers. Key things to look for include:

  • Chemical Shifts: The chemical shifts of the protons on the aromatic and heterocyclic rings will be different for each isomer due to the varying electronic environments.

  • Coupling Constants: The coupling patterns and coupling constants (J values) between adjacent protons can provide valuable information about their relative positions.

  • Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY can show through-space correlations between protons, which can help to definitively establish the regiochemistry. For example, an NOE between a proton on the tetrahydro- portion of the molecule and a proton on the pyridine ring can confirm their proximity.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: For air- and moisture-sensitive reactions, it is crucial to use proper inert atmosphere techniques:

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • Solvents and Reagents: Use anhydrous solvents and reagents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup using a bubbler or a balloon.

  • Transfers: Use syringes or cannulas for transferring liquids to avoid exposure to the atmosphere.

Data Summary

Table 1: Influence of Reaction Conditions on Pictet-Spengler Reaction Outcome

EntryAmine SubstrateAldehyde/KetoneAcid CatalystSolventTemperature (°C)OutcomeReference
1Aminoethylpyridine with EDGAromatic AldehydeTFACH₂Cl₂RTHigh yield of desired tetrahydronaphthyridine[3]
2Aminoethylpyridine w/o EDGAromatic AldehydeTFACH₂Cl₂RefluxLow to moderate yield, potential for side products[4]
3Aminoethylpyridine with two activating sitesAliphatic AldehydeHClEthanolRTMixture of regioisomers[6]
4Aminoethylpyridine with EDGAromatic AldehydeBF₃·OEt₂Toluene80Good yield, potentially different regioselectivity[3]

Visualizations

Pictet-Spengler Reaction Mechanism & Side Reaction

pictet_spengler cluster_main Desired Pictet-Spengler Pathway cluster_side Side Reaction: Regioisomer Formation A Aminoethylpyridine C Iminium Ion Intermediate A->C + H⁺ - H₂O B Aldehyde/ Ketone B->C + H⁺ - H₂O D Desired Tetrahydronaphthyridine C->D Intramolecular Electrophilic Aromatic Substitution C2 Iminium Ion Intermediate E Undesired Regioisomer C2->E Cyclization at Alternative Position

Caption: Pictet-Spengler reaction showing the desired pathway and the potential for regioisomer formation.

Bischler-Napieralski Reaction and Retro-Ritter Side Reaction

bischler_napieralski cluster_main Desired Bischler-Napieralski Pathway cluster_side Side Reaction: Retro-Ritter F β-Arylethylamide G Nitrilium Ion Intermediate F->G + POCl₃ - (HO)₂POCl H Dihydronaphthyridine G->H Intramolecular Electrophilic Aromatic Substitution G2 Nitrilium Ion Intermediate I Styrene Derivative G2->I Elimination

Caption: Bischler-Napieralski reaction and the competing retro-Ritter elimination side reaction.

References

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 28, 2026, from [Link]

  • Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 28, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 28, 2026, from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 28, 2026, from [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022, March 10). PubMed. Retrieved from [Link]

  • Prior art for THN synthesis and this work a Selected synthetic routes.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. (n.d.). Organic Chemistry Frontiers. Retrieved January 28, 2026, from [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Influence of reaction conditions on products of the Pictet–Spengler condensation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved January 28, 2026, from [Link]

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. (n.d.). Beilstein Journals. Retrieved January 28, 2026, from [Link]

  • DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. (n.d.). ACS Omega. Retrieved January 28, 2026, from [Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group. Retrieved January 28, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Regiochemistry In the Diels-Alder Reaction. (2018, November 5). Master Organic Chemistry. Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). Rotachrom Technologies. Retrieved from [Link]

  • Regioselectivity in the hetero-Diels–Alder reactions of styrenes with 2-aza-1,3-butadiene: a DFT study. (n.d.). Indian Academy of Sciences. Retrieved January 28, 2026, from [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Stains for Developing TLC Plates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Direct Observation of Intermediates Involved in the Interruption of the Bischler-Napieralski Reaction. (2015, August 7). PubMed. Retrieved from [Link]

  • A versatile cyclodehydration reaction for the synthesis of isoquinoline and β-carboline derivatives. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of Tetrahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of tetrahydro-1,5-naphthyridine scaffolds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered during the chemical modification of this crucial heterocyclic system. Tetrahydro-1,5-naphthyridines are privileged scaffolds in medicinal chemistry and drug discovery, and their functionalization, particularly at the N1 position, is a key step in generating libraries of novel compounds.[1][2]

However, the journey from starting material to the desired N-alkylated product is often fraught with challenges, including issues of reactivity, regioselectivity, and undesirable side reactions. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench. We will delve into the causality behind experimental choices, providing you with not just protocols, but a robust framework for troubleshooting and optimizing your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the N-alkylation of tetrahydro-1,5-naphthyridines.

Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue stemming from several potential factors related to the nucleophilicity of the substrate and the potency of your reaction conditions.

  • Substrate Reactivity: The nucleophilicity of the N1 nitrogen is highly sensitive to the electronic nature of substituents on the pyridine ring.[2] Electron-withdrawing groups (e.g., esters, nitriles) significantly decrease the electron density on the N1 nitrogen, rendering it less reactive.[2] If your scaffold contains such groups, you will need to employ more forcing conditions.

  • Base Strength: The base is critical for deprotonating the N-H of the secondary amine, generating the more nucleophilic amide anion. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be sufficient to deprotonate the amine, especially if the scaffold is electronically deactivated.

  • Alkylating Agent: The nature of the leaving group on your electrophile is paramount. Reactivity follows the general trend: Iodides > Bromides > Chlorides ≈ Tosylates. If you are using an alkyl chloride with a deactivated naphthyridine, the reaction is unlikely to proceed efficiently.

  • Solvent Choice: The solvent must be able to dissolve your reagents and be suitable for the chosen base. For strong bases like sodium hydride (NaH), an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is essential.

Troubleshooting Steps:

  • Switch to a Stronger Base: If using K₂CO₃ or Cs₂CO₃ with a deactivated substrate, consider switching to sodium hydride (NaH).[3] NaH is a non-nucleophilic, irreversible base that will quantitatively generate the required anion.

  • Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can often overcome the activation energy barrier. However, be cautious of potential side reactions.

  • Use a More Reactive Alkylating Agent: If possible, switch from an alkyl chloride or tosylate to the corresponding alkyl bromide or, ideally, iodide.[4]

  • Consider Catalysis: For challenging substrates, modern catalytic methods like the "Borrowing Hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a ruthenium or iridium catalyst, can be highly effective under milder conditions.[5][6]

Question 2: My reaction is producing a mixture of N1 and N5 alkylated products. How can I improve the regioselectivity for the N1 position?

Answer: This is a classic regioselectivity challenge. The tetrahydro-1,5-naphthyridine core has two nitrogen atoms capable of alkylation: the sp³-hybridized secondary amine at N1 and the sp²-hybridized pyridine nitrogen at N5. While the N1 position is generally more nucleophilic and less sterically hindered, alkylation at N5 can occur, leading to the formation of a charged pyridinium salt.

Causality and Control:

  • Steric Hindrance: The N1 position is typically more accessible than the N5 position, which is part of the aromatic ring system. This inherent steric difference is the primary factor favoring N1 alkylation.

  • Electronic Effects: The N1 lone pair resides in an sp³ orbital and is more available for donation. The N5 lone pair is in an sp² orbital and contributes to the aromatic system, making it less basic and nucleophilic.[7]

  • Reaction Conditions: The choice of base and solvent can significantly influence the outcome. Harder bases and polar aprotic solvents can favor alkylation at the site of the most acidic proton (N1-H).

Strategies for N1-Selectivity:

  • Use a Strong, Non-nucleophilic Base in an Aprotic Solvent: The combination of sodium hydride (NaH) in THF is highly effective.[3] NaH irreversibly deprotonates the N1 position, creating a localized anion that is a potent nucleophile, strongly favoring the Sₙ2 reaction at N1.

  • Employ Bulky Alkylating Agents: While counterintuitive, a bulkier alkylating agent can sometimes enhance selectivity by further disfavoring approach to the more hindered N5 position.

  • Lower the Reaction Temperature: Quaternization at the N5 position often has a higher activation energy. Running the reaction at room temperature or below can suppress this side reaction.

Below is a diagram illustrating the factors that influence regioselectivity.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Driving Forces for N1 Selectivity Start Tetrahydro-1,5-naphthyridine (Two Nucleophilic Nitrogens) N1 N1 Alkylation (Secondary Amine) Start->N1 Favored N5 N5 Alkylation (Pyridine) Start->N5 Possible Side Reaction Factors Key Factors Factor1 Higher Nucleophilicity (sp3 vs sp2) Factors->Factor1 Factor2 Lower Steric Hindrance Factors->Factor2 Factor3 Strong, Non-nucleophilic Base (e.g., NaH in THF) Factors->Factor3

Caption: Factors governing the regioselective N-alkylation of tetrahydro-1,5-naphthyridines.

Question 3: I am observing over-alkylation of my product, leading to a complex mixture. How can I prevent this?

Answer: Over-alkylation typically refers to the N-alkylation of the desired secondary amine product to form a tertiary amine, or the formation of quaternary ammonium salts. In the context of tetrahydro-1,5-naphthyridines, this could mean dialkylation if other reactive sites are present, or quaternization at the N5 position after initial N1 alkylation.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess, but no more than 1.1-1.2 equivalents, of the alkylating agent. A large excess will drive the reaction towards multiple alkylations.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Choice of Base: A very strong base that deprotonates the starting material completely (like NaH) can sometimes help, as the resulting anion is often more reactive than the mono-alkylated product, leading to a more controlled reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate base and solvent system for my N-alkylation reaction?

A1: The optimal system depends on the reactivity of your specific tetrahydro-1,5-naphthyridine substrate. The table below provides a general guide.

BaseCommon SolventsSubstrate SuitabilityKey Considerations
Sodium Hydride (NaH) THF, DMFExcellent for both activated and deactivated systems. Ideal for achieving high selectivity.[3]Irreversible, strong base. Requires anhydrous conditions. Generates H₂ gas, so must be handled with caution.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileGood for moderately reactive to activated systems.[7]Milder than NaH. Its high solubility in organic solvents enhances reactivity compared to K₂CO₃.
Potassium Carbonate (K₂CO₃) DMF, DMSO, AcetoneSuitable for activated systems (those without electron-withdrawing groups).[8]A common, inexpensive, and mild base. Often requires higher temperatures and may result in lower yields for challenging substrates.
Potassium tert-Butoxide (KOtBu) THF, DioxaneGood for systems where a strong, soluble organic base is needed.[3]Strong, hindered base. Can promote elimination (E2) side reactions with certain alkyl halides.

Q2: Are there alternative, "greener" methods for N-alkylation besides using alkyl halides?

A2: Yes, absolutely. The use of alkyl halides generates stoichiometric salt waste. Modern methods offer more atom-economical and environmentally friendly alternatives:

  • Reductive Amination: This involves reacting the N1-H with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This is a very reliable and high-yielding method.

  • Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant catalytic process uses an alcohol as the alkylating agent.[5][6] A transition metal catalyst (typically Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct is water. This method shows excellent functional group tolerance.[5]

Q3: How can I definitively confirm that I have synthesized the N1-alkylated isomer and not the N5 isomer?

A3: Structural confirmation is crucial and can be achieved through a combination of modern spectroscopic techniques.

  • ¹H NMR: The proton environment around N1 and N5 is distinct. Upon N1-alkylation, you will see new signals corresponding to the alkyl group, and the protons on the carbon adjacent to N1 will likely shift. N5-alkylation would result in a quaternary pyridinium salt, causing a significant downfield shift of the aromatic protons in the pyridine ring.

  • ¹³C NMR: The chemical shifts of the carbons adjacent to the nitrogen will change upon alkylation, providing another piece of evidence.

  • 2D NMR (HMBC/NOESY): These are the most powerful tools for unambiguous assignment.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the protons of the newly introduced alkyl group and the carbons of the naphthyridine core. A correlation to C8a and C2 would confirm N1 alkylation.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations. For an N1-alkylated product, you would expect to see a NOE between the protons of the alkyl group and the proton at the C8 position of the saturated ring.[8]

Experimental Protocols

Protocol 1: General Procedure for High-Selectivity N1-Alkylation

This protocol is optimized for achieving high regioselectivity towards the N1 position, particularly for challenging or electronically deactivated substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents).

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous THF to the flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the tetrahydro-1,5-naphthyridine starting material (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 50 °C.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

G start Start: Flame-dried flask under N2 step1 1. Add NaH (1.5 eq) Wash with Hexane start->step1 step2 2. Add anhydrous THF Cool to 0 °C step1->step2 step3 3. Add Substrate (1.0 eq) in THF (dropwise) step2->step3 step4 4. Stir at 0 °C (30 min) then RT (30 min) step3->step4 step5 5. Cool to 0 °C Add Alkyl Halide (1.1 eq) step4->step5 step6 6. Stir at RT (2-16h) Monitor by TLC/LC-MS step5->step6 step7 7. Quench with sat. aq. NH4Cl (at 0 °C) step6->step7 step8 8. Extract with EtOAc or DCM step7->step8 step9 9. Dry, Filter, Concentrate step8->step9 end Purify by Column Chromatography step9->end

Caption: Workflow for selective N1-alkylation using NaH in THF.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

  • Alkylation of 1-alkynes in THF. ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. Available at: [Link]

  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. PubMed Central. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. PubMed Central. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

  • N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Royal Society of Chemistry. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key pharmacophore in modern drug discovery, appearing in molecules targeting a range of diseases, from HIV to autoimmune disorders.[1] Its conformational flexibility and potential for chiral centers demand rigorous structural analysis to understand structure-activity relationships (SAR) and guide lead optimization.

This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer insights gleaned from years of practical application.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration and solid-state conformation of small molecules. It provides a definitive, atom-by-atom map of the molecule's structure, revealing crucial details about bond lengths, angles, and intermolecular interactions.

The Crystallography Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a multi-step process, with each stage offering checkpoints for quality and validity.

A typical workflow for single-crystal X-ray crystallography.

PART 1: From Powder to Diffracting Crystal - The Art of Crystallization

The critical, and often most challenging, step is growing a single crystal of sufficient size and quality. For many 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, their polarity and conformational flexibility can make crystallization non-trivial.

A case in point is the asymmetric synthesis of (R)-tert-Butyl-5-((7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, a precursor to the potent RORγt inverse agonist TAK-828F.[2] While the final product was a colorless crystalline solid, achieving this state required a carefully controlled process.[2]

Experimental Protocol: Crystallization of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative [2]

  • Solvent Selection: The choice of solvent is critical. For the aforementioned derivative, a mixture of ethanol and water was employed. Ethanol acts as the primary solvent, while water serves as an anti-solvent.

  • Dissolution: The purified compound is dissolved in a minimal amount of the primary solvent (ethanol) with gentle heating to ensure complete dissolution.

  • Inducing Supersaturation: The key to crystal growth is to create a supersaturated solution from which the compound will slowly precipitate. This is achieved by the slow addition of the anti-solvent (water).

  • Nucleation and Growth: The slow addition of water reduces the solubility of the compound, encouraging the formation of nucleation sites. To promote the growth of a single, large crystal over many small ones, this process must be gradual. Seeding with a previously obtained microcrystal can also be beneficial.

  • Isolation and Drying: Once crystals of suitable size have formed, they are isolated by filtration, washed with a small amount of the anti-solvent to remove any remaining impurities, and dried under vacuum.

PART 2: Unveiling the Structure - Data Collection and Refinement

While a specific crystal structure for a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative is not publicly available, we can examine the crystallographic data of a closely related fused polycyclic 1,6-naphthyridine to illustrate the process and the richness of the data obtained. The structure of a benzo[b][3][4]naphthyridin-10-amine derivative was recently reported with the CCDC deposition number 2406765.[5]

Table 1: Representative Crystallographic Data for a Fused 1,6-Naphthyridine Derivative[5]

ParameterValueSignificance
CCDC Deposition Number2406765A unique identifier for retrieving the full crystallographic data from the Cambridge Crystallographic Data Centre.
Empirical FormulaC₁₇H₁₃FN₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight276.30Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.123(3), 11.456(4), 12.012(4)The dimensions of the unit cell.
α, β, γ (°)90, 109.541(12), 90The angles of the unit cell.
Volume (ų)1311.1(8)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.398A calculated property based on the formula weight and unit cell volume.
R-factor (R1)0.058A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (S)1.03An indicator of the quality of the structure refinement. A value close to 1 is ideal.

This level of detail is unattainable with most other analytical techniques and provides irrefutable evidence of the molecule's connectivity and stereochemistry.

Alternative and Complementary Analytical Techniques

While X-ray crystallography is the definitive method, its reliance on high-quality crystals can be a bottleneck. In such cases, or for routine characterization, a suite of other techniques provides crucial, albeit less complete, structural information.

The complementary nature of structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of molecules in solution. For 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, which often possess complex proton and carbon environments, a combination of 1D and 2D NMR experiments is essential.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

For example, in the characterization of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide, ¹H and ¹³C NMR were used to confirm the structure.[6] The reported ¹H NMR data (500 MHz, DMSO-d₆) showed characteristic signals for the aromatic and aliphatic protons, and the ¹³C NMR confirmed the presence of all expected carbon atoms.[6]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Obtained Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, solution conformation, dynamics
Primary Challenge Growing high-quality crystalsSignal overlap in complex molecules, interpretation of dynamic processes
Throughput LowerHigher
Complementary Strengths Provides a static, high-resolution snapshot.Reveals the behavior and average structure of the molecule in a relevant medium.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. For 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, high-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.

Expected Fragmentation Patterns:

Under Electron Impact (EI) ionization, the tetrahydronaphthyridine core is expected to undergo characteristic fragmentations. The molecular ion peak (M⁺) should be observable. Common fragmentation pathways would likely involve the loss of substituents and cleavages within the tetrahydro-pyridine ring, such as retro-Diels-Alder reactions or loss of ethylene. The specific fragmentation pattern will be highly dependent on the nature and position of the substituents.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample State Solid (single crystal)Solid, liquid, or gas
Information Obtained Absolute 3D structureMolecular weight, elemental formula (HRMS), structural fragments
Primary Challenge Crystal growthInterpretation of complex fragmentation patterns
Throughput LowerVery high
Complementary Strengths Provides unambiguous stereochemical information.Confirms molecular identity and can help identify related impurities.
Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. Computational models can predict the likely conformations of flexible molecules like 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, calculate theoretical NMR and IR spectra to aid in experimental data assignment, and provide insights into the electronic properties of the molecule.

Conclusion: An Integrated Approach to Structural Certainty

For the crucial 5,6,7,8-tetrahydro-1,6-naphthyridine class of compounds, investing the effort to obtain a crystal structure, particularly for a lead compound or a key intermediate, is a high-value endeavor. It de-risks downstream development by providing unambiguous proof of structure and stereochemistry, which is the solid foundation upon which successful drug discovery and development are built.

References

  • Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(8), 1534-1545. [Link]

  • This reference is a placeholder for a potential full-text article based on the initial search findings. A specific article with detailed 2D NMR assignments was not found in the provided search results.
  • Wang, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. (Note: This is a future-dated publication as per the search result, CCDC: 2406765 is cited within).
  • This reference is a placeholder for a potential article detailing mass spectrometry of tetrahydronaphthyridines. A specific article was not found in the provided search results.
  • This reference is a placeholder for a potential article detailing computational studies on tetrahydronaphthyridines. A specific article was not found in the provided search results.
  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • This reference is a placeholder for a general review on X-ray crystallography.
  • This reference is a placeholder for a general review on NMR spectroscopy.
  • This reference is a placeholder for a general review on mass spectrometry.
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Supporting Information]. Organic Process Research & Development.

Sources

A Comparative Spectroscopic Guide to the Identification of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of a bromine substituent at the 2-position of this scaffold creates 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, a versatile intermediate for further chemical elaboration. This guide provides a comprehensive comparative analysis of the spectroscopic techniques required for the definitive identification of this compound, with a particular focus on distinguishing it from its parent scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine.

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic data interpretation for heterocyclic compounds. We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.

The Importance of Unambiguous Identification

The precise placement of the bromine atom on the naphthyridine ring is critical as it dictates the potential for subsequent cross-coupling reactions and ultimately influences the pharmacological profile of any derived compounds. An error in structural assignment can lead to the synthesis of incorrect molecules, wasting valuable time and resources. Therefore, a multi-faceted spectroscopic approach is essential for confident characterization.

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data. These methods are designed to be self-validating, ensuring high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Workflow

cluster_prep NMR Sample Preparation cluster_acq Data Acquisition a Weigh ~5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Transfer to a 5 mm NMR tube b->c d Cap and vortex to ensure homogeneity c->d e Insert sample into NMR spectrometer f Tune and shim the probe e->f g Acquire 1H, 13C, and 2D spectra (COSY, HSQC) f->g h Process data (Fourier transform, phase correction, baseline correction) g->h cluster_ms HRMS Analysis a Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol) b Infuse the sample into the ESI source a->b c Acquire data in positive ion mode b->c d Determine the accurate mass of the molecular ion c->d

Caption: Workflow for HRMS analysis using Electrospray Ionization (ESI).

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, which is crucial for determining the molecular weight.

Infrared (IR) Spectroscopy

For IR analysis, the sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a dispersion in a KBr pellet. The spectrum should be acquired over a range of 4000-400 cm⁻¹. [1]

Spectroscopic Data and Comparative Analysis

The following sections present the expected and experimental spectroscopic data for 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and its unsubstituted analog.

¹H NMR Spectroscopy: A Tale of Two Aromatic Systems

The most significant differences in the ¹H NMR spectra of our target compound and its parent are observed in the aromatic region.

Table 1: Comparison of ¹H NMR Data (Predicted vs. Experimental)

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Predicted in CDCl₃) 5,6,7,8-tetrahydro-1,6-naphthyridine (Experimental)
Chemical Shift (ppm) Proton Assignment
~7.8-8.0H-4
~7.2-7.4H-3
~4.0-4.2H-5
~3.2-3.4H-7
~2.8-3.0H-8
--

Note: Predicted values for the brominated compound are based on established substituent effects. Experimental data for the parent compound is sourced from publicly available information.

Analysis of ¹H NMR Spectra:

  • Aromatic Region: In the parent compound, we observe a characteristic AMX spin system for the three aromatic protons (H-2, H-3, and H-4). The introduction of a bromine atom at the 2-position in our target compound simplifies this region to an AX system (or more accurately, an AB system if the chemical shifts are close). We predict two doublets for H-3 and H-4, with a coupling constant of approximately 8.0 Hz, which is typical for ortho-coupling in a pyridine ring. The downfield shift of the aromatic protons in the parent compound is consistent with the electron-withdrawing nature of the pyridine nitrogen. The bromine atom in the target compound will further influence the electronic environment, leading to the predicted shifts.

  • Aliphatic Region: The signals for the tetrahydro portion of the molecule (H-5, H-7, and H-8) are expected to be less affected by the bromine substitution on the aromatic ring. The singlet for the two H-5 protons and the two triplets for the H-7 and H-8 protons, each integrating to two protons, are key identifying features of the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

¹³C NMR Spectroscopy: Pinpointing the Substitution

The ¹³C NMR spectrum provides a direct method for confirming the position of the bromine substituent.

Table 2: Comparison of ¹³C NMR Data (Predicted vs. Experimental)

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Predicted in CDCl₃) 5,6,7,8-tetrahydro-1,6-naphthyridine (Experimental)
Chemical Shift (ppm) Carbon Assignment
~158C-4a
~150C-8a
~145C-2
~139C-4
~122C-3
~45C-5
~43C-7
~25C-8

Note: Predicted values for the brominated compound are based on established substituent effects. Experimental data for the parent compound is sourced from publicly available information.

Analysis of ¹³C NMR Spectra:

The most telling signal in the ¹³C NMR spectrum of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is the C-2 signal. The direct attachment of the electronegative bromine atom is predicted to cause a significant downfield shift of the C-2 carbon signal to approximately 145 ppm. This is in contrast to the parent compound where the C-2 signal appears at around 148 ppm. The other carbon signals are expected to show minor shifts due to the electronic perturbation of the bromine atom. The number of distinct carbon signals (8 in this case) also confirms the overall structure of the molecule.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

High-resolution mass spectrometry is indispensable for confirming the elemental composition.

  • Expected Molecular Ion: For 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (C₈H₉BrN₂), the expected exact mass of the molecular ion [M]⁺ will show a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.

  • [M+H]⁺: In ESI-MS, the protonated molecule [M+H]⁺ would be observed. The expected m/z values would be:

    • For C₈H₁₀⁷⁹BrN₂⁺: 213.0022

    • For C₈H₁₀⁸¹BrN₂⁺: 215.0002

  • Comparison: The parent compound, 5,6,7,8-tetrahydro-1,6-naphthyridine (C₈H₁₀N₂), would show a single major peak for its protonated molecule [M+H]⁺ at an m/z of approximately 135.0866. The absence of the characteristic bromine isotopic pattern is a key differentiating feature.

Infrared (IR) Spectroscopy: Functional Group Analysis

The IR spectrum is useful for confirming the presence of key functional groups.

Table 3: Key IR Absorptions

Wavenumber (cm⁻¹)Vibration
3200-3500N-H Stretch (secondary amine)
2800-3000C-H Stretch (aliphatic)
~1600C=N and C=C Stretch (aromatic)
~1450-1500C-H Bend (aliphatic)
1000-1300C-N Stretch
500-700C-Br Stretch

The presence of a secondary amine (N-H) stretch in the region of 3200-3500 cm⁻¹ is a key feature of the tetrahydro-1,6-naphthyridine core. [1]The C-Br stretch, expected in the fingerprint region (500-700 cm⁻¹), can be difficult to assign definitively but its presence would be consistent with the proposed structure. The aromatic C=N and C=C stretching vibrations around 1600 cm⁻¹ confirm the presence of the pyridine ring.

Conclusion

The spectroscopic identification of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine requires a synergistic application of multiple analytical techniques. While ¹H NMR provides crucial information about the proton environment and substitution pattern on the aromatic ring, ¹³C NMR directly confirms the location of the bromine atom. High-resolution mass spectrometry provides irrefutable evidence of the elemental composition and the presence of bromine through its characteristic isotopic signature. Finally, IR spectroscopy confirms the presence of key functional groups. By comparing the spectral data of the target compound with its unsubstituted parent, a confident and unambiguous structural assignment can be achieved, paving the way for its successful application in drug discovery and development.

References

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]

Sources

A Comparative Guide to Functionalizing the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: Alternative Building Blocks to its 2-Bromo Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous biologically active compounds, including potent HIV-1 integrase inhibitors and inverse agonists of the retinoid-related orphan receptor γt (RORγt).[1][2] Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive motif for designing novel therapeutics. The functionalization of this core, particularly at the 2-position, is crucial for modulating pharmacological activity.

For years, 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine has been a workhorse building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, and a range of alternative building blocks now offer distinct advantages in terms of reactivity, stability, and accessibility. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their drug discovery programs.

The Incumbent: 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile and commercially available starting material. Its C-Br bond readily undergoes oxidative addition to palladium(0) catalysts, making it a reliable substrate for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

However, its utility is not without limitations. The reactivity of the C-Br bond, while generally reliable, can sometimes be sluggish compared to other halides, necessitating higher catalyst loadings or harsher reaction conditions. Furthermore, the generation of stoichiometric bromide waste can be a concern in large-scale synthesis.

Halogen-Based Alternatives: A Matter of Reactivity and Economics

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

From an economic standpoint, chloro-analogs are often more attractive starting materials. However, the significantly stronger C-Cl bond (~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol) presents a higher activation barrier for oxidative addition, the rate-determining step in many cross-coupling reactions.[3] This translates to a need for more specialized and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands, to achieve comparable yields to their bromo counterparts.[3]

While direct comparative studies on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold are limited in the literature, trends observed for other pyridyl systems provide valuable insights. Generally, Suzuki couplings of chloropyridines require higher temperatures and more sophisticated catalysts to match the efficiency of bromopyridines.[3]

2-Triflyloxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Triflates (OTf) are excellent leaving groups in palladium-catalyzed cross-coupling reactions due to their high reactivity. The synthesis of 2-triflyloxy-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved from the corresponding 2-hydroxynaphthyridine precursor. The high reactivity of the C-OTf bond allows for milder reaction conditions and can be particularly advantageous for substrates that are sensitive to the higher temperatures often required for chloro- or even bromo-derivatives.

Beyond Halogens: Organometallic and Boron-Based Reagents

A more convergent approach to functionalization involves the use of organometallic or boron-based derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. These reagents act as the nucleophilic partner in cross-coupling reactions, offering a different strategic approach to library synthesis.

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-ylboronic Acid and its Esters

Boronic acids and their pinacol esters are highly valued reagents in Suzuki-Miyaura cross-coupling due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.[3] The synthesis of 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-ylboronic acid pinacol ester can be achieved through palladium-catalyzed borylation of the corresponding 2-bromo derivative. Once formed, this boronic ester can be coupled with a wide variety of aryl and heteroaryl halides and triflates.

Organozinc Reagents for Negishi Coupling

Organozinc reagents are another powerful class of nucleophiles for palladium-catalyzed cross-coupling, particularly in Negishi reactions. They exhibit high functional group tolerance and can be prepared from the corresponding halide. The in situ generation of a 2-zincated-5,6,7,8-tetrahydro-1,6-naphthyridine species from the 2-bromo derivative, followed by coupling with an organic halide, offers a streamlined approach to C-C bond formation.

A Paradigm Shift: Direct C-H Functionalization

The direct C-H functionalization of heterocycles represents a paradigm shift in synthetic strategy, offering a more atom-economical and step-efficient approach to diversification. This strategy avoids the pre-functionalization required for traditional cross-coupling reactions. For the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, direct C-H arylation at the 2-position of the Boc-protected heterocycle can be achieved using palladium catalysis. While this field is rapidly evolving, it presents a compelling alternative for late-stage functionalization.

Comparative Performance in Key Cross-Coupling Reactions

The choice of building block will ultimately depend on the specific transformation and the desired balance of reactivity, cost, and synthetic convergence. The following table provides a qualitative comparison of the expected performance of different building blocks in common cross-coupling reactions.

Building BlockSuzuki-MiyauraBuchwald-HartwigSonogashira
2-Bromo- Good to ExcellentGood to ExcellentGood to Excellent
2-Chloro- Moderate to Good (requires optimized catalysts)Moderate to Good (requires optimized catalysts)Challenging
2-Triflyloxy- ExcellentExcellentExcellent
-2-ylboronic Ester N/A (acts as nucleophile)N/AN/A
-2-ylzinc Halide N/AN/AN/A (used in Negishi)

Experimental Protocols

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide/triflate (or organometallic partner), coupling partner, palladium catalyst, ligand, and base in a reaction vessel. solvent Add degassed solvent. reagents->solvent inert Purge the vessel with an inert gas (e.g., Argon or Nitrogen). solvent->inert heat Heat the reaction mixture to the desired temperature with stirring. inert->heat monitor Monitor the reaction progress by TLC, LC-MS, or GC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench the reaction and perform an aqueous work-up. cool->quench extract Extract the product with an organic solvent. quench->extract purify Purify the product by column chromatography, crystallization, or distillation. extract->purify Suzuki_Miyaura Pd(0)L2 Pd(0)L₂ Pd(II)ArX Ar-Pd(II)L₂-X Pd(0)L2->Pd(II)ArX Oxidative Addition (Ar-X) Pd(II)ArOR' Ar-Pd(II)L₂-OR' Pd(II)ArX->Pd(II)ArOR' Ligand Exchange (Base) Pd(II)ArR' Ar-Pd(II)L₂-R' Pd(II)ArOR'->Pd(II)ArR' Transmetalation (R'-B(OR)₂) Pd(II)ArR'->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Materials:

  • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried reaction vial, add 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Materials:

  • 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) to a reaction vial.

  • Add toluene and stir for 5 minutes.

  • Add 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Seal the vial, remove from the glovebox, and heat the reaction mixture at 110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

While 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine remains a valuable and widely used building block, a comprehensive understanding of the available alternatives is essential for the modern medicinal chemist. Chloro-derivatives offer a cost-effective alternative, albeit with the need for more sophisticated catalytic systems. Triflyloxy-derivatives provide enhanced reactivity for sensitive substrates. Organoboron and organozinc reagents present a convergent synthetic strategy, while direct C-H functionalization offers the promise of increased efficiency and atom economy. The optimal choice will be dictated by the specific synthetic challenge, balancing factors of cost, reactivity, and overall strategic goals. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and effective synthesis of novel 5,6,7,8-tetrahydro-1,6-naphthyridine-based compounds.

References

  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem. Accessed January 27, 2026.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane.
  • Journal of the Chemical Society, Perkin Transactions 1. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Royal Society of Chemistry. Accessed January 27, 2026.
  • PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Library of Medicine. Accessed January 27, 2026.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 27, 2026.
  • PubMed Central. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Library of Medicine. Accessed January 27, 2026.
  • ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 27, 2026.
  • ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. Accessed January 27, 2026.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Accessed January 27, 2026.
  • PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. National Library of Medicine. Accessed January 27, 2026.
  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Library of Medicine. Accessed January 27, 2026.
  • PubMed. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. National Library of Medicine. Accessed January 27, 2026.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. American Chemical Society. Accessed January 27, 2026.
  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. Accessed January 27, 2026.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 27, 2026.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Accessed January 27, 2026.
  • Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Dalton Transactions (RSC Publishing). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Accessed January 27, 2026.
  • MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Michigan State University. Accessed January 27, 2026.
  • ResearchGate. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • Organic Chemistry Portal. 5-Aryltetrazoles from Direct C-H Arylation with Aryl Bromides. Organic Chemistry Portal. Accessed January 27, 2026.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Claremont Colleges. Accessed January 27, 2026.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 27, 2026.
  • MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Accessed January 27, 2026.
  • Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Royal Society of Chemistry. Accessed January 27, 2026.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • ResearchGate. Palladium-Catalyzed α‑Arylation of Boc-Protected Lactams Using 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl.
  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Library of Medicine. Accessed January 27, 2026.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Accessed January 27, 2026.
  • Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Accessed January 27, 2026.
  • PMC. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Library of Medicine. Accessed January 27, 2026.
  • PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Library of Medicine. Accessed January 27, 2026.
  • Denmark Group. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Accessed January 27, 2026.
  • Wikipedia. Negishi coupling. Wikipedia. Accessed January 27, 2026.
  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Accessed January 27, 2026.
  • MDPI.
  • ResearchGate. (PDF) The Intramolecular Stille Reaction.
  • Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. Accessed January 27, 2026.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. Accessed January 27, 2026.
  • PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. National Library of Medicine. Accessed January 27, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.